1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a chloromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.
Substitution: The chloro and chloromethyl groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of chloro groups with other substituents.
Scientific Research Applications
1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methylthio groups play a crucial role in its reactivity and binding affinity. The pathways involved may include nucleophilic attack on the chloro groups and subsequent transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. The presence of both chloro and methylthio groups on the phenyl ring, along with the propan-2-one moiety, distinguishes it from similar compounds and contributes to its distinct properties.
Properties
Molecular Formula |
C11H12Cl2OS |
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Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-chloro-1-[2-(chloromethyl)-6-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)10-8(6-12)4-3-5-9(10)15-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
DTOAMLQQSWTCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC)CCl)Cl |
Origin of Product |
United States |
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